

Application Note: Mass Spectrometry Fragmentation of 1-(4-Methoxybenzoyl)- piperazine

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Compound of Interest

Compound Name: *1-(4-Methoxybenzoyl)-piperazine*

Cat. No.: B1363459

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxybenzoyl)-piperazine is a chemical compound incorporating a piperazine ring functionalized with a 4-methoxybenzoyl group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties.^[1] Understanding the mass spectrometric behavior of such molecules is critical for their identification in complex matrices, metabolite profiling, and quality control during synthesis.

This application note provides a detailed guide to the characteristic fragmentation patterns of **1-(4-Methoxybenzoyl)-piperazine** observed under positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will elucidate the primary fragmentation pathways, present a robust analytical protocol, and offer insights into the interpretation of the resulting mass spectra. The methodologies and principles described herein serve as a foundational reference for the structural analysis of related benzoyl-piperazine derivatives.

Predicted Fragmentation Pathways & Mechanistic Rationale

The structure of **1-(4-Methoxybenzoyl)-piperazine** (Molecular Formula: $C_{12}H_{16}N_2O_2$, Molecular Weight: 220.27 g/mol) contains several sites susceptible to fragmentation under collision-induced dissociation (CID). Due to the presence of two basic nitrogen atoms, the molecule readily protonates in an ESI source to form the precursor ion, $[M+H]^+$, at an m/z of approximately 221.13.

The fragmentation cascade is dominated by the cleavage of the most labile bonds and the formation of resonance-stabilized fragment ions.

- Primary Fragmentation Site: Amide Bond Cleavage The most prominent fragmentation event is the cleavage of the amide bond between the carbonyl carbon and the piperazine nitrogen. This is a classic fragmentation pathway for N-acyl derivatives.^[2] This cleavage results in the formation of a highly stable 4-methoxybenzoyl cation. The positive charge is stabilized by resonance across the aromatic ring and the carbonyl group.
- Secondary Fragmentation of the Benzoyl Cation The primary fragment ion, the 4-methoxybenzoyl cation (m/z 135.04), can undergo further fragmentation. A common pathway for methoxy-substituted aromatic compounds is the neutral loss of carbon monoxide (CO), a stable small molecule.^[3]
- Piperazine Ring Fission While the amide bond cleavage is dominant, fragmentation can also be initiated within the protonated piperazine ring. Studies on various piperazine analogues show that C-N bonds within the piperazine ring are easily cleaved, leading to characteristic low-mass ions.^[4] This pathway typically produces fragment ions corresponding to different portions of the opened piperazine ring.

Experimental Protocol

This protocol outlines a general procedure for acquiring MS/MS data for **1-(4-Methoxybenzoyl)-piperazine** using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

3.1 Sample Preparation

- Prepare a stock solution of **1-(4-Methoxybenzoyl)-piperazine** at 1 mg/mL in methanol.

- Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 μ g/mL. The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.[5]

3.2 Liquid Chromatography (LC) Parameters

- Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A simple gradient can be used, for example: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

3.3 Mass Spectrometry (MS) Parameters

- Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
- Ionization Mode: ESI Positive.
- Capillary Voltage: +3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Nebulizer Gas (N₂): 45 psi.
- Drying Gas (N₂) Flow: 10 L/min.

3.4 Tandem MS (MS/MS) Protocol

- MS1 Full Scan: Acquire a full scan spectrum from m/z 50-300 to confirm the presence and isolation of the precursor ion [M+H]⁺ at m/z 221.13.

- MS2 Product Ion Scan:
 - Select m/z 221.13 as the precursor ion for fragmentation.
 - Use Argon as the collision gas.
 - Optimize collision energy (CE). A good starting point is to ramp the CE from 10 to 40 eV. This allows for the observation of both low-energy (stable ion) and high-energy (more extensive fragmentation) dissociation products. Different fragments are often produced more efficiently at different collision energies.[\[6\]](#)

Data Interpretation & Visualization

4.1 Summary of Expected Fragment Ions

The product ion scan of the precursor $[M+H]^+$ (m/z 221.13) is predicted to yield the following characteristic fragment ions.

m/z (Observed)	Formula	Proposed Structure / Origin
221.13	$[C_{12}H_{17}N_2O_2]^+$	Protonated Molecule $[M+H]^+$
135.04	$[C_8H_7O_2]^+$	4-Methoxybenzoyl Cation (Result of amide bond cleavage)
107.05	$[C_7H_7O]^+$	Loss of CO from m/z 135.04
87.08	$[C_4H_{11}N_2]^+$	Protonated Piperazine (Less likely pathway)
70.07	$[C_4H_8N]^+$	Fragment from piperazine ring fission

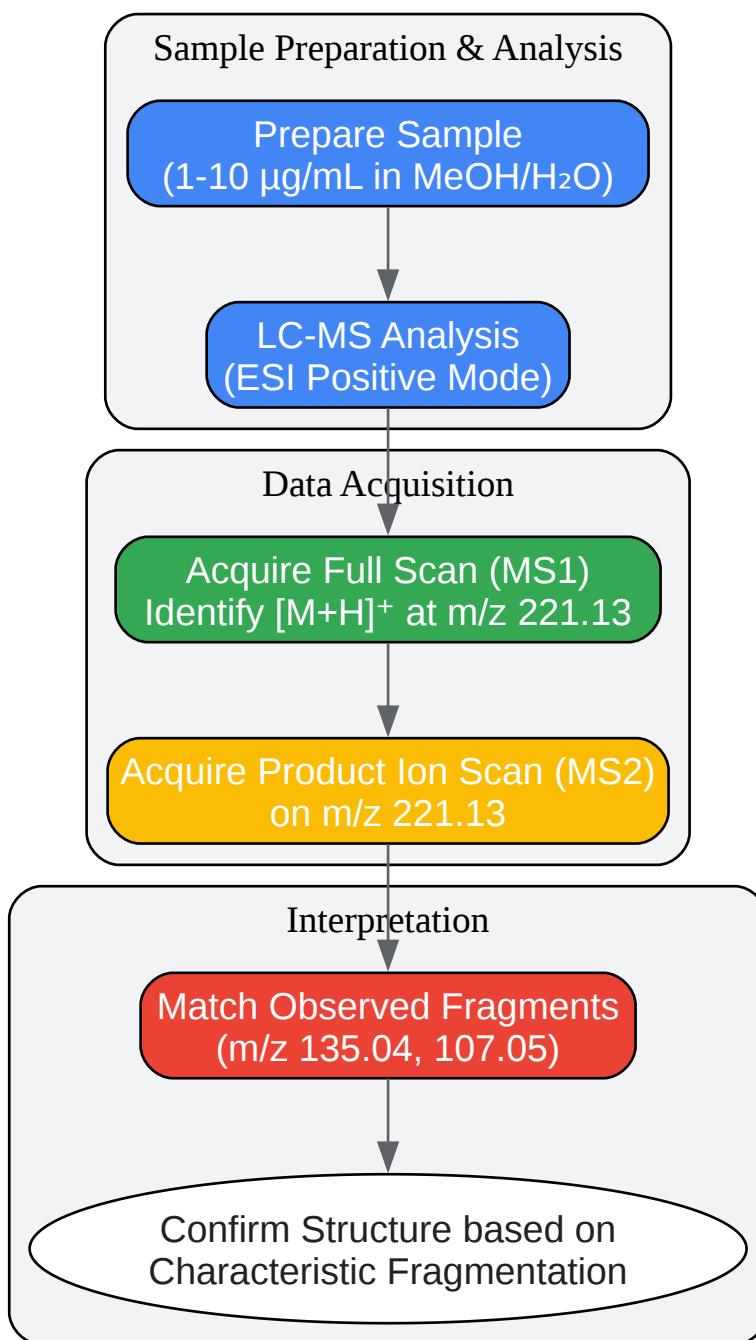
4.2 Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathway for **1-(4-Methoxybenzoyl)-piperazine**.

Caption: Proposed ESI-MS/MS fragmentation pathway for **1-(4-Methoxybenzoyl)-piperazine**.

4.3 Workflow for Compound Identification

The following workflow diagram outlines the logical steps from sample analysis to structural confirmation.



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Caption: General workflow for the identification of **1-(4-Methoxybenzoyl)-piperazine**.

Conclusion

The tandem mass spectrometry of **1-(4-Methoxybenzoyl)-piperazine** is characterized by a predictable and diagnostic fragmentation pattern. Under positive mode ESI-MS/MS, the molecule readily undergoes cleavage of the amide C-N bond, producing a highly abundant and stable 4-methoxybenzoyl cation at m/z 135.04. This primary fragment can further lose a neutral carbon monoxide molecule to produce a secondary ion at m/z 107.05. These two fragment ions serve as reliable markers for the identification and structural elucidation of this compound and its related analogues. The protocol and data presented in this note provide a definitive method for researchers engaged in the analysis of novel piperazine-based compounds.

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